molecular formula C13H10O3S B2495014 4-(Benzenesulfonyl)benzaldehyde CAS No. 66-39-7

4-(Benzenesulfonyl)benzaldehyde

Cat. No. B2495014
CAS RN: 66-39-7
M. Wt: 246.28
InChI Key: OFZOVFCBBFJMNV-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)benzaldehyde (4-BSB) is an aromatic aldehyde that is widely used in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a key component in the synthesis of various biologically active molecules. 4-BSB also has several biochemical and physiological effects that make it useful in studying various biological processes.

Scientific Research Applications

Materials Science and Surface Modification

Researchers explore the reactivity of 4-(Benzenesulfonyl)benzaldehyde with various surfaces (e.g., metals, oxides, or polymers). By functionalizing surfaces with this compound, they achieve tailored properties such as improved adhesion, corrosion resistance, or biocompatibility.

These applications highlight the versatility and significance of 4-(Benzenesulfonyl)benzaldehyde in scientific research. Its unique structure and reactivity continue to inspire innovative studies across multiple disciplines . If you need further details or additional applications, feel free to ask!

Mechanism of Action

Target of Action

The primary targets of 4-(Benzenesulfonyl)benzaldehyde are the components of the cellular antioxidation system . Benzaldehydes, including 4-(Benzenesulfonyl)benzaldehyde, have been identified to disrupt this system, making them effective antifungal agents .

Mode of Action

4-(Benzenesulfonyl)benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis . The compound’s mode of action also involves the inhibition of human neutrophil elastase (hNE), a serine proteinase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cellular antioxidation system . The disruption of this system leads to the destabilization of cellular redox homeostasis . Additionally, the compound’s interaction with hNE affects the proteolysis process .

Result of Action

The primary result of 4-(Benzenesulfonyl)benzaldehyde’s action is the inhibition of fungal growth through the disruption of cellular antioxidation . This makes it an effective antifungal agent. Additionally, it has been shown to inhibit hNE, which could have implications for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Action Environment

The action, efficacy, and stability of 4-(Benzenesulfonyl)benzaldehyde can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. As an example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

properties

IUPAC Name

4-(benzenesulfonyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZOVFCBBFJMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)benzaldehyde

Synthesis routes and methods I

Procedure details

Sodium phenylsulfinate (16.4 g, 0.1 mol) and 4-fluorobenzaldehyde (12.4 g, 0.1 mol) were combined in dimethylsulfoxide (100 mL) and heated at 120° C. for 4 days. The cooled reaction was poured into water. The resulting crystals were filtered off and washed with water, then dissolved in ethyl acetate/dichloromethane, dried and concentrated in vacuo until crystallisation ensued. The mixture was diluted with isohexane and the crystals filtered off and washed with further isohexane to yield 4-(phenylsulfonyl)benzaldehyde (19.6 g, 80%). δH (500 MHz, d6 DMSO): 10.06 (1H, s), 8.16 (2H, d, J=8.3 Hz), 8.09 (2H, d, J=8.3 Hz), 7.99 (2H, d, J=7.7 Hz), 7.71 (1H, t, J=6.9 Hz), 7.63 (2H, t, J=7.7 Hz).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzaldehyde (6 g, 48 mmol), sodium benzenesulfinate (7.5 g, 4.6 mmol), and dimethylsulfoxide (30 mL) was heated at 100° C. for 20 hours. The reaction mixture was cooled to room temperature, then partitioned between ethyl acetate and water. The organic phase was dried over MgSO4, filtered, and concentrated to give a white solid. A solution of this crude product and dichloromethane was evaporated over silica gel, and the resulting silica gel supported crude product was purified using flash chromatography (Analogix SuperFlash™ column, 15%-40% ethyl acetate in hexanes) to give 4.29 g (41%) of 4-(benzenesulfonyl)-benzaldehyde as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A microwave vessel was charged with 1 g of 4-chlorobenzaldehyde in 6 mL of DMSO and 1.75 g of sodium benzenesulfinate. The vessel was sealed and heated in a microwave reactor at 180° C. for 1.5 hours. The mixture was cooled and poured into 12 mL of ice water. Filtered and the solid was purified by flash chromatography using ethyl acetate/hexane as eluent mixtures to afford 1.34 g of the title compound. 76% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
76%

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